Ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylate is a chemical compound with the CAS number 1956382-70-9. It has a molecular formula of CHN O and a molecular weight of 235.24 g/mol. This compound belongs to the class of heterocyclic compounds, specifically pyridine derivatives, which are significant in various chemical and pharmaceutical applications.
Ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylate can be sourced from chemical suppliers and databases such as ChemSrc and Sigma-Aldrich. It is classified under organic compounds due to its carbon-based structure and is recognized for its potential utility in medicinal chemistry and synthetic organic chemistry.
The synthesis of Ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylate typically involves multi-step synthetic routes that include cyclization reactions. One common method includes the condensation of appropriate pyridine derivatives with various carbonyl compounds.
The compound features a fused ring system that includes a pyridine ring and a furan ring. The structural representation can be expressed using SMILES notation as CCOC(=O)c1c[nH]c(=O)c2c(C)c(C)oc12
.
The molecular structure can be analyzed using various spectroscopic techniques:
Ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylate can undergo several chemical reactions:
These reactions typically require specific conditions such as temperature control, solvent choice, and reaction time to optimize yields and selectivity.
While specific physical properties such as density and boiling point are not available for this compound, it is typically expected to be a solid at room temperature based on its structural characteristics.
Key chemical properties include:
Ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylate has potential applications in:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5